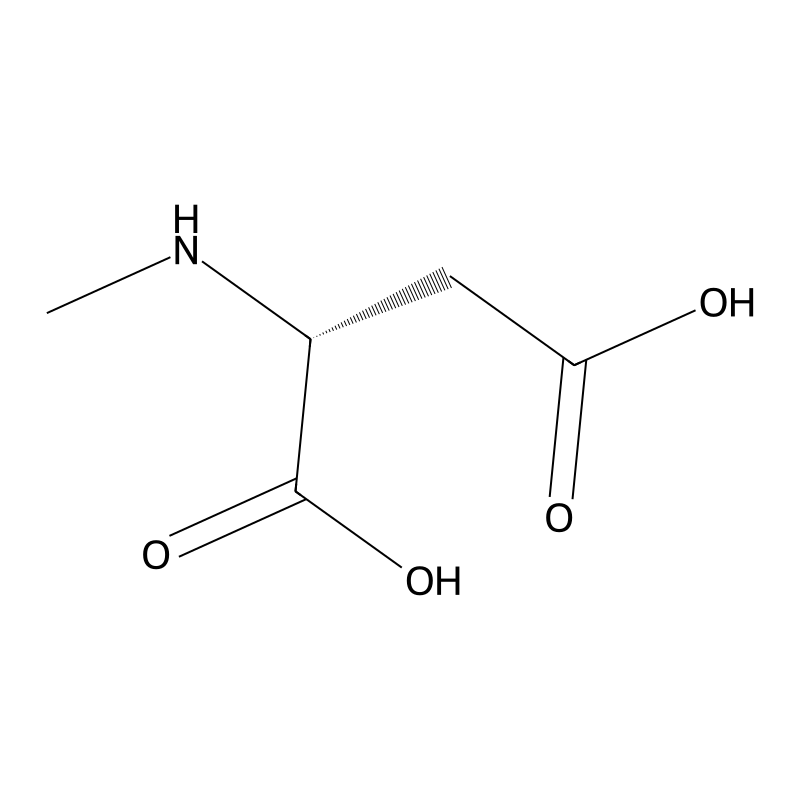N-methyl-D-aspartic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
NMDA as a Neuromodulator and Neurotransmitter
NMDA is an excitatory amino acid found naturally in the brain. It acts as a specific agonist at the NMDA receptor, mimicking the effects of glutamate, the major excitatory neurotransmitter Wikipedia: N-Methyl-D-Aspartic Acid. Researchers use NMDA to study various aspects of neuronal function, including:
- Learning and memory: NMDA receptor activity is crucial for long-term potentiation, a process believed to underlie learning and memory formation .
- Synaptic plasticity: NMDA plays a role in modifying the strength of connections between neurons, a process essential for learning and memory .
NMDA and Neurological Disorders
NMDA receptor dysfunction has been implicated in various neurological disorders. Studying the effects of NMDA helps researchers understand these conditions and develop potential therapeutic strategies. Here are some examples:
- Stroke: Excessive NMDA receptor activation can contribute to neuronal damage following stroke .
- Alzheimer's disease: Alterations in NMDA receptor signaling are observed in Alzheimer's disease, and some research explores NMDA antagonists as potential treatments .
- Addiction: NMDA signaling is involved in reward pathways and cravings associated with addiction .
NMDA Receptor as a Research Tool
Researchers use NMDA to study various cellular processes and signaling pathways beyond the nervous system. NMDA's ability to activate NMDA receptors allows scientists to investigate their role in different cell types and tissues. Here are some examples:
N-methyl-D-aspartic acid is an amino acid derivative known for its role as a specific agonist at the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptors. This compound mimics the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. Unlike glutamate, N-methyl-D-aspartic acid selectively binds to and activates the N-methyl-D-aspartate receptor without affecting other glutamate receptors such as those for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate .
N-methyl-D-aspartic acid is classified as a water-soluble D-alpha-amino acid and has the molecular formula C₅H₉NO₄. It was first synthesized in the 1960s and is found across various species in the animal kingdom, playing critical roles in neurotransmission and neuroendocrine regulation .
Additionally, N-methyl-D-aspartic acid can undergo enzymatic reactions where it acts as a substrate for methyltransferases, which transfer methyl groups from S-adenosyl-L-methionine to form other compounds .
N-methyl-D-aspartic acid plays a vital role in various biological processes. It is involved in synaptic transmission and plasticity, which are essential for learning and memory. The activation of N-methyl-D-aspartate receptors by N-methyl-D-aspartic acid contributes to excitatory postsynaptic potentials, influencing neuronal signaling pathways .
The synthesis of N-methyl-D-aspartic acid can be achieved through several methods:
- Chemical Synthesis: Traditional methods involve the alkylation of D-aspartic acid with methyl iodide or similar methylating agents under basic conditions.
- Enzymatic Synthesis: Enzymatic methods utilize methyltransferases that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to D-aspartic acid .
- Biotechnological Approaches: Recent advancements have explored microbial fermentation processes to produce N-methyl-D-aspartic acid using genetically modified organisms.
N-methyl-D-aspartic acid has several applications in both research and clinical settings:
- Neuroscience Research: It is widely used in behavioral neuroscience studies to induce excitotoxic lesions in animal models, helping researchers understand neuronal functions and disorders.
- Pharmacology: Due to its role as an agonist at the N-methyl-D-aspartate receptor, it serves as a valuable tool for studying receptor pharmacodynamics and developing drugs targeting glutamatergic systems .
- Potential Therapeutics: Investigations into its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Numerous studies have explored the interactions of N-methyl-D-aspartic acid with various compounds:
- Antagonists: Compounds such as ketamine and phencyclidine act as antagonists at the N-methyl-D-aspartate receptor, blocking its activity and providing insights into excitatory neurotransmission modulation .
- Co-Agonists: Research indicates that glycine acts as a co-agonist at the N-methyl-D-aspartate receptor, enhancing the effects of N-methyl-D-aspartic acid when both are present.
Several compounds share structural or functional similarities with N-methyl-D-aspartic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Receptor Affinity | Unique Features |
|---|---|---|---|
| Glutamate | Amino Acid | Agonist at multiple receptors | Primary excitatory neurotransmitter |
| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | Amino Acid | Agonist at non-NMDA receptors | Fast synaptic transmission |
| Kainate | Amino Acid | Agonist at kainate receptors | Involved in synaptic plasticity |
| D-Aspartic Acid | Amino Acid | Agonist at NMDA receptors | Precursor for NMDA synthesis |
N-methyl-D-aspartic acid's specificity for the N-methyl-D-aspartate receptor distinguishes it from other similar compounds that may activate multiple receptor types or have different physiological roles .








